1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Description

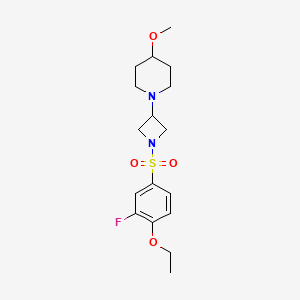

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an azetidine ring, a piperidine ring, and various functional groups such as ethoxy, fluorophenyl, and methoxy groups.

Properties

IUPAC Name |

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O4S/c1-3-24-17-5-4-15(10-16(17)18)25(21,22)20-11-13(12-20)19-8-6-14(23-2)7-9-19/h4-5,10,13-14H,3,6-9,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHWFINNELOAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves multiple steps, typically starting with the preparation of the azetidine and piperidine rings. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of these rings and the subsequent attachment of the functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine has shown potential therapeutic applications in several areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features may allow it to interact with specific molecular targets involved in cancer progression .

- Neurological Disorders : Given its ability to modulate neurotransmitter systems, it is being investigated for potential use in treating neurodegenerative diseases and psychiatric disorders .

Chemical Reactions

The compound can undergo various chemical reactions, making it a versatile building block in organic synthesis:

- Oxidation and Reduction : It can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride.

- Substitution Reactions : Functional groups can be substituted under specific conditions, allowing for the modification of its chemical properties.

Research indicates that this compound may interact with biological molecules such as receptors or enzymes, modulating their activity. This interaction could lead to various physiological effects depending on the context of use.

Mechanism of Action

The mechanism of action of 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine can be compared with other similar compounds, such as:

N-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: This compound shares a similar azetidine ring structure but differs in the attached functional groups and overall molecular structure.

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide: This compound also contains the azetidine and piperidine rings but has different substituents, leading to variations in its chemical and biological properties.

Biological Activity

1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.35 g/mol. The compound features an azetidine ring, a piperidine ring, and various functional groups (ethoxy, fluorophenyl, and methoxy) that contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Formation of the Azetidine Ring: This is often achieved via cyclization reactions involving appropriate precursors.

- Piperidine Ring Construction: The piperidine moiety is introduced through nucleophilic substitution reactions.

- Functional Group Modifications: The ethoxy and methoxy groups are incorporated through alkylation reactions.

These synthetic pathways often utilize catalysts such as copper(I) for efficient formation under mild conditions .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of various receptors or enzymes, leading to physiological changes that can be beneficial in therapeutic contexts. Its sulfonamide group enhances its interaction with biological targets, potentially affecting neurotransmitter systems and cellular signaling pathways .

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have shown that certain piperazine derivatives demonstrate efficacy in reducing seizure activity in animal models, suggesting a possible application in epilepsy treatment .

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Similar derivatives have been tested for their ability to inhibit viral replication in vitro, showing promise against viruses such as HIV and HSV . The presence of the fluorophenyl group may enhance its binding affinity to viral targets.

Antibacterial and Antifungal Activity

Compounds within this chemical class have also been evaluated for antibacterial and antifungal properties. Studies indicate moderate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal pathogens like Candida albicans .

Case Studies and Research Findings

Several studies have explored the biological efficacy of related compounds:

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine?

Methodological Answer:

The synthesis involves sulfonylation of the azetidine ring followed by coupling with 4-methoxypiperidine. Key steps include:

- Sulfonylation: React 4-ethoxy-3-fluorobenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylazetidine intermediate. Reaction conditions (temperature, solvent polarity) must balance reactivity and side-product formation .

- Coupling: Use nucleophilic substitution or transition-metal catalysis to attach the 4-methoxypiperidine moiety. Solvent choice (e.g., DMF vs. THF) and temperature gradients can influence yield .

- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC, referencing Pharmacopeial Forum’s buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify substituent positions. The ethoxy group’s methyl protons (~1.3–1.5 ppm) and sulfonyl-linked azetidine protons (~3.5–4.0 ppm) are critical markers .

- X-ray Crystallography: Resolve stereochemical ambiguity by growing single crystals in dichloromethane/hexane. Compare bond angles and torsional strains with similar azetidine-piperidine hybrids (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using electrospray ionization (ESI) in positive mode, targeting exact mass matching within 2 ppm error .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial applications?

Methodological Answer:

- Functional Group Variation: Synthesize analogs by replacing the 4-ethoxy group with methoxy or hydrogen. Compare minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

- Stereochemical Analysis: Prepare enantiomers via chiral resolution (e.g., using cellulose-based HPLC columns). Test differential binding to bacterial enzyme targets (e.g., dihydrofolate reductase) via surface plasmon resonance (SPR) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with microbial protein pockets. Validate with mutagenesis studies on key residues (e.g., Thr121 in E. coli DHFR) .

Advanced: What strategies address contradictions in reported biological activity data for sulfonylazetidine-piperidine hybrids?

Methodological Answer:

- Meta-Analysis: Aggregate data from PubChem and peer-reviewed studies, excluding commercial platforms (e.g., BenchChem). Normalize activity metrics (e.g., IC values) against common reference compounds .

- Experimental Replication: Reproduce assays under standardized conditions (e.g., ATP levels in cell viability tests). Control for batch-to-batch compound variability via -NMR and elemental analysis .

- Cross-Target Profiling: Use kinase panels or proteome arrays to identify off-target effects that may explain discrepancies (e.g., unintended inhibition of cytochrome P450 enzymes) .

Advanced: How can flow chemistry improve the scalability and safety of synthesizing this compound?

Methodological Answer:

- Continuous Sulfonylation: Implement a flow reactor with in-line IR monitoring to optimize residence time and minimize exothermic risks. Compare yields between microfluidic and batch reactors .

- Automated Quenching: Integrate a T-junction post-reactor to neutralize excess sulfonyl chloride with aqueous bicarbonate, reducing manual handling .

- Real-Time Analytics: Use LC-MS coupled to the reactor outlet for immediate feedback on intermediate purity, enabling dynamic adjustments to flow rates .

Basic: What are the critical challenges in analyzing impurities in this compound, and how are they resolved?

Methodological Answer:

- Impurity Profiling: Identify byproducts (e.g., de-ethylated or over-sulfonylated species) via LC-MS/MS. Use Pharmacopeial Forum’s methanol/buffer (65:35) mobile phase for baseline separation .

- Quantification: Apply qNMR with maleic acid as an internal standard to measure impurity levels below 0.1%. Validate against certified reference materials .

- Stability Studies: Store samples under ICH guidelines (25°C/60% RH) and monitor degradation via accelerated thermal cycling. Identify hydrolytic cleavage points (e.g., sulfonyl-azetidine bond) using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.